![molecular formula C18H14BrN5OS B2645317 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide CAS No. 1358707-33-1](/img/structure/B2645317.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

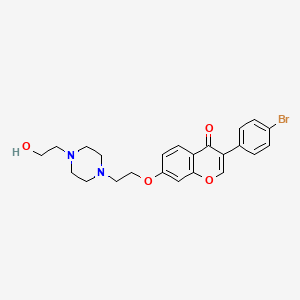

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential anticancer activity . They have been found to be effective in inhibiting PCAF, a potential therapeutic target for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . This process maintains other essential structural fragments for effective binding with the binding site of PCAF . Another method involves the reaction of brominated acetylphenoxyacetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . This modification is designed to maintain essential structural fragments for effective binding with the binding site of PCAF .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system and the reaction of brominated acetylphenoxyacetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a class of quinoxaline derivatives that have been synthesized and evaluated for their biological activities. The synthesis involves the use of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor. These derivatives have been characterized through spectroscopic methods and tested for specific biological activities such as anticonvulsant effects. Some synthesized compounds have demonstrated significant anticonvulsant activities, making them subjects of interest for further pharmacological investigations (Alswah et al., 2013).

Anticancer Activity

A related area of research has involved the synthesis of novel quinoline and triazoloquinoxaline derivatives with potential anticancer activities. For instance, N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives have been synthesized and tested against human neuroblastoma and colon carcinoma cell lines. Some of these compounds showed significant cytotoxicity, suggesting their potential as anticancer agents (Reddy et al., 2015).

Molecular Modeling and Receptor Antagonism

Further research into the triazoloquinoxaline derivatives has explored their interaction with adenosine receptors, which are critical in various physiological processes. Compounds from this class have been identified as potent and selective antagonists of adenosine receptors, potentially offering new avenues for the development of rapid-onset antidepressants and other therapeutics. Molecular modeling studies have helped elucidate the structure-activity relationships critical for receptor binding and antagonism, guiding the design of more effective compounds (Sarges et al., 1990).

Mechanism of Action

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as a therapeutic agent for cancer treatment . This could include in vivo studies to assess its efficacy and safety in animal models, as well as further in vitro studies to better understand its mechanism of action .

properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5OS/c1-11-8-12(6-7-13(11)19)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOPJPKXOMDEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645237.png)

![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)

![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)

![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2645254.png)